4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring via a carbonitrile group. The phenyl ring carries a methoxy and a trifluoromethyl group.Scientific Research Applications
Pharmacological Research Applications
Pyridine derivatives, including compounds like 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are key in pharmacological research due to their biological activity. Pyridine and its derivatives are reported for a variety of biological activities, with numerous compounds in clinical use. These derivatives have significant importance for modern medicinal applications, including antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. This widespread activity makes them crucial for the development of new therapeutics (Altaf et al., 2015).
Materials Science and Chemistry
In the field of materials science and chemistry, pyridine derivatives serve as foundational blocks for creating optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for the creation of novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This is especially true for compounds containing quinazoline or pyrimidine rings, which are highlighted for their applications related to photo- and electroluminescence (Lipunova et al., 2018).
Environmental and Analytical Applications
Pyridine derivatives also find applications in environmental and analytical chemistry. For example, they can be used as highly effective chemosensors for the determination of various ions and neutral species. This makes them valuable tools for monitoring environmental pollutants and for analytical purposes in various samples, including environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Future Directions
properties
IUPAC Name |
4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-11-2-3-13(14(15,16)17)12(7-11)9-4-5-19-10(6-9)8-18/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXFOPZUHRXKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.